2-(1-piperidinyl)Benzoic acid
Overview
Description
2-(1-piperidinyl)Benzoic acid is a chemical compound that is part of the piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and benzoic acid is a simple aromatic carboxylic acid. The combination of these two structures forms a compound that may have various biological activities and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and often involves multiple steps. For instance, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, was developed from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, which resulted in an improved yield compared to previous methods . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to enhance anti-acetylcholinesterase activity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-acetylcholinesterase activity . The molecular structure of a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, was characterized using various spectroscopic techniques, and its conformational preferences were investigated through Potential Energy Scan (PES) studies .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of arieianal, a complex prenylated benzoic acid from Piper arieianum, involved a convergent sequence that joined a functionalized diterpenoid chain to a protected aromatic core, with key steps including selective displacement and stereoselective condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of a three-component complex of piperidine-ethanol, p-hydroxybenzoic acid, and water revealed hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, with water acting as a bridge . The vibrational spectra of this complex were assigned using potential energy distributions (PED), and charge delocalization was analyzed using natural bond orbital (NBO) methods .
Scientific Research Applications
Regulation of Gut Functions
Benzoic acid, sharing structural similarities with 2-(1-piperidinyl)Benzoic acid, has been extensively used in foods and feeds as an antibacterial and antifungal preservative. Recent research highlights its role in promoting gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could impair gut health, indicating a need for balanced use (Mao et al., 2019).
Antifungal Properties
Compounds from Piper species, including prenylated benzoic acid derivatives, have shown notable antifungal activities. These compounds, due to their unique chemical structures, may serve as leads for the development of pharmaceuticals or agricultural fungicides, suggesting potential antifungal applications for 2-(1-piperidinyl)Benzoic acid derivatives (Xu & Li, 2011).
Chemical Reactions and Stability
The reaction of piperidine with nitrobenzenes in studies provides insights into the nucleophilic aromatic substitution reactions, offering a quantitative yield of related compounds. This reaction mechanism and the stability of products underline the chemical reactivity and potential applications of 2-(1-piperidinyl)Benzoic acid in synthetic chemistry and material science (Pietra & Vitali, 1972).
Environmental and Health Perspectives
Studies on benzoic acid and its derivatives, including 2-(1-piperidinyl)Benzoic acid, have raised concerns regarding their environmental presence and potential health impacts. For instance, research on benzoic acid's effects on water quality and human health necessitates a careful evaluation of its use and the establishment of maximum permissible concentrations to mitigate adverse effects (Zholdakova et al., 2021).
Pharmacokinetic Analysis
A physiologically-based pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) has highlighted the metabolic and dosimetric variations, providing a foundational understanding for assessing dietary exposures and reducing interspecies uncertainty. Such analysis is crucial for evaluating the safety and efficacy of 2-(1-piperidinyl)Benzoic acid and its derivatives in medical and nutritional contexts (Hoffman & Hanneman, 2017).
Safety and Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in this field could involve the development of new synthesis methods, the discovery of new biological applications, and the design of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s known that the adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . The ionization state of the drug in physiological fluids can heavily influence these properties .
Result of Action
It’s known that benzylic compounds can undergo various reactions, leading to changes at the molecular and cellular level .
properties
IUPAC Name |
2-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEAZHOLMPKUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353227 | |
Record name | 2-piperidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-piperidinyl)Benzoic acid | |
CAS RN |
42093-97-0 | |
Record name | 2-piperidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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